Boc-(S)-3-amino-5-methylhexan-1-ol

CAS No.: 230637-48-6

Cat. No.: VC7393631

Molecular Formula: C12H25NO3

Molecular Weight: 231.336

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 230637-48-6 |

|---|---|

| Molecular Formula | C12H25NO3 |

| Molecular Weight | 231.336 |

| IUPAC Name | tert-butyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate |

| Standard InChI | InChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m1/s1 |

| Standard InChI Key | WDNUNTNGUOKMFE-SNVBAGLBSA-N |

| SMILES | CC(C)CC(CCO)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

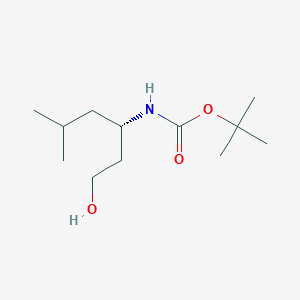

Boc-(S)-3-amino-5-methylhexan-1-ol consists of a six-carbon chain with a methyl branch at the fifth position, an (S)-configured amine at the third carbon, and a hydroxyl group at the terminal position. The Boc group () protects the amine, enhancing stability during synthetic reactions. The compound’s stereochemistry is critical for its role in asymmetric synthesis, where chiral induction dictates biological activity in downstream products .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 231.332 g/mol | |

| Density | ||

| Boiling Point | 342.3 \pm 25.0 \, ^\circ\text{C} | |

| Flash Point | 160.8 \pm 23.2 \, ^\circ\text{C} | |

| Optical Activity | (S)-configuration |

Synthetic Methodologies

Diastereoselective Reduction of Ketones

A common route to β-amino alcohols involves the reduction of α-amino ketones. For example, NaBH in ethanol reduces -benzoyl-α-aminoalkyl trifluoromethyl ketones to yield syn-β-amino alcohols with high diastereoselectivity . Applying this method, Boc-(S)-3-amino-5-methylhexan-1-ol could be synthesized via reduction of a precursor ketone, preserving the (S)-configuration through steric control.

Protection-Deprotection Strategies

The Boc group is introduced via reaction of the amine with di-tert-butyl dicarbonate () under basic conditions. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine, enabling further functionalization .

Applications in Organic Synthesis

Peptidomimetics and β-Peptides

Boc-(S)-3-amino-5-methylhexan-1-ol serves as a building block for “carba peptides,” where the hydroxyl group mimics peptide bonds’ carbonyl oxygen. Its structural similarity to β-amino acids enables the synthesis of β-peptides, which exhibit enhanced metabolic stability compared to natural peptides .

Chiral Auxiliaries and Catalysts

The compound’s chiral center facilitates its use in asymmetric catalysis. For example, β-amino alcohols are employed as ligands in enantioselective reductions or organocatalysts in aldol reactions .

Table 2: Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume